5-Cyclohexyl-1-pentyl-beta-D-maltoside

Descripción general

Descripción

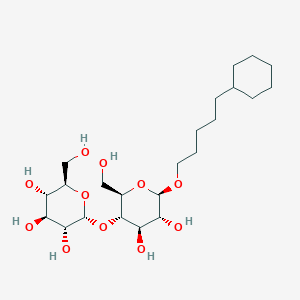

5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as CYMAL-5, is a type of glycosidic surfactant . It is a non-ionic detergent that has been used for membrane protein extraction or membrane protein crystallization in X-ray crystallography studies . This compound belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides .

Molecular Structure Analysis

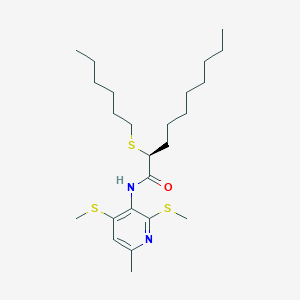

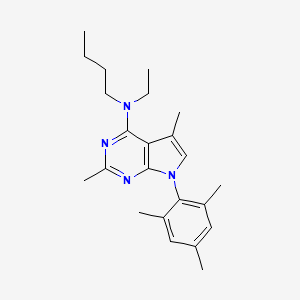

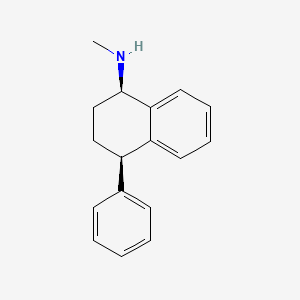

The molecular formula of 5-Cyclohexyl-1-pentyl-beta-D-maltoside is C23H42O11 . Its average weight is 494.573 and its monoisotopic weight is 494.272712186 .Physical And Chemical Properties Analysis

5-Cyclohexyl-1-pentyl-beta-D-maltoside is a detergent for the purification and crystallization of membrane-bound proteins in their native structure . It is more hydrophobic and has a higher critical micelle concentration (CMC) than the corresponding linear chain analog (C23) .Aplicaciones Científicas De Investigación

Solubilization of Membrane Proteins

Cymal-5 is widely used for the solubilization of membrane proteins from lipid bilayers . This allows for the extraction and study of these proteins in solution .

Stabilization of Biomolecules

Cymal-5 is designed for the stabilization and manipulation of biomolecules, particularly membrane proteins . It helps to preserve their native structure and functionality .

Protein Purification

Cymal-5 is often utilized in protein purification . Its solubilization efficiency allows for the extraction of intact protein complexes .

Structural Biology Studies

Cymal-5 is used in structural biology studies . It provides efficient solubilization of membrane proteins, which is crucial for their structural analysis .

Crystallization

Cymal-5 can be employed in crystallization experiments . It helps in the formation of protein crystals for X-ray crystallography .

Spectroscopy

Cymal-5 is used in various spectroscopic techniques . It helps in the study of the interaction of matter with electromagnetic radiation .

High-Throughput In-Gel Protein Digestion

Cymal-5 has been evaluated as a novel additive in a high-throughput in-gel protein digestion system . This application is particularly useful in proteomics research .

Enhanced Hydrophobicity and Solubilization Properties

Cymal-5 has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety . This enhances the detergent’s hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .

Mecanismo De Acción

Target of Action

The primary targets of 5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as Cymal-5, are membrane proteins . Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell adhesion. Cymal-5 is designed to interact with these proteins, enabling their solubilization, stabilization, and manipulation .

Mode of Action

Cymal-5 interacts with membrane proteins by solubilizing them from lipid bilayers, allowing for their extraction and study in solution . The compound has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety, which enhances its hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .

Pharmacokinetics

It’s known that the compound has a critical micelle concentration (cmc) of approximately 24-50 mM , which can influence its bioavailability and efficacy.

Result of Action

Cymal-5 is often utilized for the solubilization and stabilization of membrane protein complexes . Its solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality . This makes Cymal-5 a valuable tool in protein purification, structural biology studies, and other research involving membrane proteins .

Action Environment

The specific solubilization efficiency of Cymal-5 can vary depending on the specific protein, its structural features, and the experimental conditions . Therefore, environmental factors such as temperature, pH, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416123 | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexyl-1-pentyl-beta-D-maltoside | |

CAS RN |

250692-65-0 | |

| Record name | Cyclohexyl-pentyl-maltoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine](/img/structure/B1669479.png)